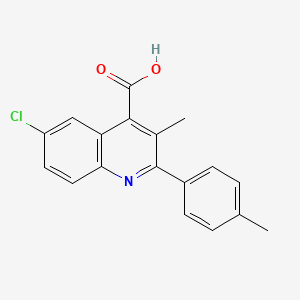

6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C17H12ClNO2 . It has a molecular weight of 297.74 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “this compound”, has been a topic of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C17H12ClNO2/c1-10-3-2-4-11(7-10)16-9-14(17(20)21)13-8-12(18)5-6-15(13)19-16/h2-9H,1H3,(H,20,21) .Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 297.74 .Scientific Research Applications

Synthesis and Derivative Development

A foundational aspect of research on 6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its use in the synthesis of novel chemical derivatives. For instance, the development of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives through facile and inexpensive synthesis processes highlights the compound's versatility in creating new chemical entities with potential biological activities (Gao et al., 2011). Similarly, the synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives explores their anticancer properties, demonstrating the compound's role in medicinal chemistry (Bhatt et al., 2015).

Antimalarial Activity

The exploration of quinoline derivatives for antimalarial activity further exemplifies the scientific research applications of this compound. Studies on thieno[3,4-c]quinoline derivatives have shown promising results against Plasmodium falciparum, the parasite responsible for malaria, highlighting the potential of these compounds in developing new antimalarial drugs (Görlitzer et al., 2006).

Photophysical Properties

Research into the photophysical properties of quinoline derivatives, including those based on this compound, has revealed their potential in developing new fluorophores. These compounds exhibit dual emissions and large Stokes shifts, which are significant for applications in fluorescence microscopy and molecular probes (Padalkar & Sekar, 2014).

Antituberculosis Activity

The synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents illustrates the application of quinoline derivatives in addressing tuberculosis. These compounds have shown activity against drug-resistant strains of M. tuberculosis, offering a promising direction for the development of new antituberculosis drugs (Jaso et al., 2005).

Analytical Reagents

Furthermore, quinoline derivatives, such as this compound, have been evaluated as analytical reagents for metal ion detection. Their ability to form stable complexes with various metal ions highlights their utility in analytical chemistry for the gravimetric determination of metals (Dutt et al., 1968).

Mechanism of Action

Mode of Action

The exact mode of action of 6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid Quinoline derivatives have been known to interact with their targets, causing changes at the molecular level .

Biochemical Pathways

The biochemical pathways affected by This compound Quinoline derivatives are known to be involved in a variety of biochemical pathways, but the specific pathways affected by this compound need further investigation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

The molecular and cellular effects of This compound Some studies suggest that quinoline derivatives can cause DNA fragmentation in certain cell lines

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound .

Properties

IUPAC Name |

6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-3-5-12(6-4-10)17-11(2)16(18(21)22)14-9-13(19)7-8-15(14)20-17/h3-9H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXLGXCGLDAXDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methylphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2703372.png)

![Tert-butyl 2-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2703377.png)

![methyl 1-(2-cyanoethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2703380.png)

![N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylbut-2-ynamide](/img/structure/B2703381.png)

![5-Chloro-2-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B2703385.png)